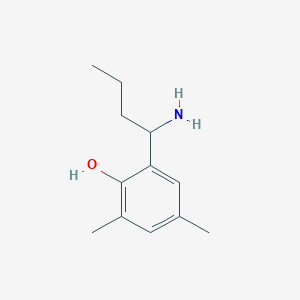

2-(1-Aminobutyl)-4,6-dimethylphenol

Description

Overview of Substituted Phenols in Contemporary Organic Synthesis and Materials Science

Substituted phenols are a cornerstone class of molecules with vast importance in human health, agriculture, and materials science. oregonstate.edu They form the basic structure of essential pharmaceuticals, agrochemicals like fungicides, and are fundamental building blocks for polymers such as phenolic resins. oregonstate.eduacs.org The specific properties and functions of a phenolic molecule are significantly dictated by the nature and position of the substituents on the phenolic ring. acs.org

The synthesis of phenols with specific and complex substitution patterns remains a significant challenge for chemists. oregonstate.edu Traditional methods like Friedel-Crafts alkylations often suffer from a lack of regioselectivity, leading to mixtures of ortho- and para-substituted products and over-alkylation. oregonstate.edu Modern strategies aim to overcome these limitations. Methods such as the oxidation of corresponding six-membered carbocycles or the ipso-hydroxylation of arylboronic acids have been developed to provide better control. acs.orgnih.gov The development of catalytic processes, including those using palladium or copper, allows for the direct and selective synthesis of phenols from aryl halides. organic-chemistry.orgacs.org The ability to precisely control the substitution pattern is of paramount interest as it allows for the fine-tuning of a molecule's electronic and steric properties for specific applications. oregonstate.eduacs.org

Significance of Amine Functionalities within Complex Phenolic Architectures

The incorporation of amine functionalities into phenolic structures gives rise to phenolic amines, a class of compounds with unique and valuable properties. These molecules combine the characteristics of both phenols and amines, often resulting in synergistic effects. Structurally, these compounds can be amphoteric, possessing both an acidic phenolic hydroxyl group and a basic amine group. acs.org

Contextualization of 2-(1-Aminobutyl)-4,6-dimethylphenol within Ligand Design and Advanced Organic Synthesis

While specific research on this compound is not extensively documented in publicly available literature, its structure allows for significant academic postulation regarding its potential applications, particularly in ligand design and advanced organic synthesis.

The molecule possesses several key features:

A Hindered Phenol (B47542) Core: The 2,4,6-substituted phenol structure provides steric bulk, a property often exploited in catalysis to control the stereochemical outcome of reactions.

A Chiral Center: The aminobutyl group is attached at the C1 position, creating a chiral center. This intrinsic chirality is highly desirable for applications in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a product.

Bidentate Coordination Sites: The molecule contains two potential coordination sites for metal ions: the nitrogen atom of the amine and the oxygen atom of the hydroxyl group. This allows it to act as a bidentate ligand, forming a stable chelate ring with a metal center.

This combination of a sterically hindered, chiral, bidentate ligand framework makes this compound a highly promising candidate for developing novel catalysts. Such ligands are crucial for controlling the reactivity and selectivity of metal-catalyzed transformations, which are fundamental to modern organic synthesis.

Hypothesized Research Trajectories and Academic Objectives for this compound

Given its promising structure, several research avenues can be hypothesized for this compound. The primary academic objective would be to synthesize, characterize, and explore the catalytic activity of this compound and its metal complexes.

Key Research Trajectories:

Synthesis and Characterization: The initial focus would be on developing an efficient and stereoselective synthesis of the compound. A plausible route could involve the Friedel-Crafts acylation of 2,4-dimethylphenol (B51704), followed by asymmetric reductive amination to install the chiral aminobutyl group. Comprehensive characterization using NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and stereochemistry.

Coordination Chemistry: A subsequent objective would be to study its behavior as a ligand. This involves reacting it with various transition metal precursors (e.g., palladium, copper, rhodium, iridium) to synthesize a library of novel metal complexes. The coordination modes and structural properties of these complexes would be thoroughly investigated.

Catalytic Applications: The synthesized metal complexes would be screened as catalysts in a range of important organic reactions. A primary focus would be on asymmetric catalysis, leveraging the ligand's chirality. Potential applications include asymmetric hydrogenation, C-C bond-forming cross-coupling reactions, and oxidation reactions. The goal would be to achieve high levels of enantioselectivity and catalytic efficiency.

Structure-Activity Relationship Studies: By systematically modifying the ligand structure (e.g., changing the alkyl groups on the phenol ring or the length of the aminoalkyl chain) and observing the effect on catalytic performance, researchers could establish crucial structure-activity relationships. This knowledge would guide the design of second-generation, even more effective catalysts.

The exploration of this compound represents a logical step in the advancement of catalyst design, combining the well-established principles of steric hindrance in phenols with the powerful tool of asymmetric induction from a chiral amine.

Compound Data

Table 1: Physical Properties of Structurally Related Phenolic Compounds

This table presents data for known compounds that are structurally similar to this compound to provide context for its likely physical properties.

| Property | 2-tert-Butyl-4,6-dimethylphenol | 4-Amino-2,6-dimethylphenol | 2-(Aminomethyl)-4,6-dimethylphenol hydrochloride |

| IUPAC Name | 2-(tert-Butyl)-4,6-dimethylphenol | 4-Amino-2,6-dimethylphenol | 2-(aminomethyl)-4,6-dimethylphenol;hydrochloride |

| CAS Number | 1879-09-0 wikipedia.org | 15980-22-0 chemicalbook.com | Not explicitly found |

| Molecular Formula | C₁₂H₁₈O wikipedia.org | C₈H₁₁NO sigmaaldrich.com | C₉H₁₄ClNO nih.gov |

| Molecular Weight | 178.27 g/mol chemicalbook.com | 137.18 g/mol | 187.66 g/mol nih.gov |

| Appearance | Colorless oil wikipedia.org | Light brown to brown solid chemicalbook.com | Data not available |

| Melting Point | 21 to 23 °C wikipedia.org | 137-138 °C chemicalbook.com | Data not available |

| Boiling Point | 248 to 249 °C wikipedia.org | 282.8 °C (Predicted) chemicalbook.com | Data not available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

2-(1-aminobutyl)-4,6-dimethylphenol |

InChI |

InChI=1S/C12H19NO/c1-4-5-11(13)10-7-8(2)6-9(3)12(10)14/h6-7,11,14H,4-5,13H2,1-3H3 |

InChI Key |

XBPOVLBBNQLEKD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC(=CC(=C1O)C)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 1 Aminobutyl 4,6 Dimethylphenol

Retrosynthetic Analysis and Key Disconnection Strategies for the Carbon Skeleton

Retrosynthetic analysis of 2-(1-Aminobutyl)-4,6-dimethylphenol reveals several logical disconnection points. The primary disconnection breaks the bond between the phenolic ring and the aminobutyl side chain. This suggests two main synthetic approaches: either functionalizing a pre-existing 2,4-dimethylphenol (B51704) core or constructing the phenol (B47542) ring with the aminobutyl moiety already in a latent or protected form.

A key disconnection is the C-C bond between the phenol ring and the butyl chain, suggesting a Friedel-Crafts type alkylation or acylation as a potential forward synthetic step. Another critical disconnection is the C-N bond of the amino group, pointing towards amination reactions, such as reductive amination or nucleophilic substitution, as late-stage transformations. wikipedia.orglibretexts.org

Exploration of Phenol Ring Functionalization Approaches with Aminobutyl Moieties

The functionalization of the phenol ring is a critical aspect of the synthesis. Phenolic compounds are prevalent in many top-selling pharmaceuticals and industrial products, making their functionalization a well-explored area of organic synthesis. researchgate.net

Direct Alkylation Pathways to Introduce the Butyl Chain

Direct alkylation of 2,4-dimethylphenol presents a straightforward approach to introduce the butyl chain. nih.gov This can be achieved through Friedel-Crafts alkylation using a suitable butyl-containing electrophile. For instance, the reaction of 2,4-dimethylphenol with an appropriate butene derivative in the presence of an acid catalyst could yield the desired carbon skeleton. prepchem.comchemicalbook.comwikipedia.org The regioselectivity of this reaction is crucial, aiming for substitution at the ortho position to the hydroxyl group.

A similar approach is the alkylation of phenols with alkenes catalyzed by acids like H3PO3, which has been reported to be efficient and selective. researchgate.net

Sequential Functionalization of Dimethylphenol Precursors

An alternative to direct alkylation is the sequential functionalization of 2,4-dimethylphenol. This multi-step approach offers greater control over the final product's structure. One strategy involves an initial acylation of the phenol ring, followed by reduction of the resulting ketone to form the butyl chain. This method can help to avoid potential rearrangements that can occur during direct alkylation.

Another sequential approach involves the introduction of a functional group that can later be converted into the aminobutyl side chain. For example, a hydroxymethylation reaction on 4-tert-butyl-2,6-dimethylphenol, followed by reduction, has been used in the synthesis of related dimethylphenols. google.com

Strategies for Introducing the Aminobutyl Side Chain

The introduction of the amino group onto the butyl side chain is a pivotal step in the synthesis. Several well-established methods can be employed for this transformation.

Amination Reactions (e.g., reductive amination, nucleophilic substitution)

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgnih.govresearchgate.net In the context of synthesizing this compound, this would involve the reaction of a ketone precursor, 1-(2-hydroxy-3,5-dimethylphenyl)butan-1-one, with ammonia (B1221849) or an ammonia equivalent in the presence of a reducing agent. youtube.comyoutube.com This one-pot reaction is often favored due to its operational simplicity and the mild conditions that can be employed. wikipedia.org

Nucleophilic substitution offers another route to the amine. libretexts.orgwikipedia.orglibretexts.org This would typically involve the displacement of a leaving group on the butyl chain, such as a halide or a sulfonate ester, by an amine nucleophile. wikipedia.org However, nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult. libretexts.org Therefore, the substitution would occur on the aliphatic side chain.

A related approach is the C-H amination of phenol-containing biomolecules, which has been achieved using silver carbonate to facilitate the coupling of phenols with heteroaromatic amines. nih.gov

Carbon-Carbon Bond Formation with Aminated Synthons

An alternative strategy involves forming the carbon-carbon bond between the phenol ring and a pre-functionalized aminobutyl synthon. organic-chemistry.orgfiveable.meyoutube.comyoutube.comlibretexts.org This approach could utilize coupling reactions, such as a modified Friedel-Crafts reaction with a protected aminobutyl electrophile. The use of a protected amine is essential to prevent side reactions with the catalyst and the phenol.

Another possibility is the reaction of an organometallic derivative of 2,4-dimethylphenol with an electrophilic aminobutyl synthon. This would involve the deprotonation of the phenol to form a phenoxide, which could then act as a nucleophile.

Stereoselective Synthesis of the Chiral Center at the 1-Aminobutyl Moiety

The crucial step in the synthesis of this compound is the enantioselective formation of the carbon-nitrogen bond at the benzylic position. Several strategies can be envisioned to achieve this, primarily involving the asymmetric addition of a butyl nucleophile to an imine precursor derived from 2-hydroxy-3,5-dimethylbenzaldehyde (B1587654) or the use of chiral auxiliaries.

One plausible and widely utilized approach is the catalytic enantioselective addition of organometallic reagents to imines. mdma.chelsevierpure.com This would involve the initial synthesis of the imine of 2-hydroxy-3,5-dimethylbenzaldehyde. The synthesis of 2-hydroxy-3,5-dimethylbenzaldehyde itself has been reported through various methods, including the oxidation of 2,4,6-trimethylphenol. researchgate.net The subsequent reaction of this aldehyde with an amine, such as ammonia or a protected amine, would yield the corresponding imine.

The key to stereoselectivity lies in the use of a chiral catalyst or ligand to control the facial selectivity of the nucleophilic attack of a butyl organometallic reagent (e.g., butyllithium (B86547) or butylmagnesium bromide) on the imine. A variety of chiral ligands, including those based on BINOL (1,1'-bi-2-naphthol) and carbohydrate-derived ligands, have been shown to be effective in promoting the enantioselective addition of organozinc reagents to aldehydes and imines. mdpi.comnih.gov For instance, chiral amino alcohols can act as effective ligands in such reactions. mdpi.com

A general representation of this approach is depicted below:

Scheme 1: Proposed Catalytic Enantioselective Synthesis

Imine Formation: 2-hydroxy-3,5-dimethylbenzaldehyde + R-NH₂ → 2-hydroxy-3,5-dimethylbenzylidene-amine

Asymmetric Butylation: 2-hydroxy-3,5-dimethylbenzylidene-amine + Bu-M --(Chiral Ligand/Catalyst)--> Chiral this compound

Another powerful strategy involves the use of a chiral auxiliary. beilstein-journals.org In this method, a chiral amine is condensed with 2-hydroxy-3,5-dimethylbenzaldehyde to form a chiral imine. The inherent chirality of the auxiliary then directs the diastereoselective addition of the butyl nucleophile. Subsequent removal of the chiral auxiliary would yield the desired enantiomerically enriched this compound.

Optimization of Reaction Conditions and Yields through Mechanistic Understanding

The optimization of reaction conditions is paramount to achieving high yields and stereoselectivities. A thorough understanding of the reaction mechanism allows for the rational adjustment of various parameters.

For the proposed catalytic enantioselective addition of a butyl nucleophile to the imine of 2-hydroxy-3,5-dimethylbenzaldehyde, several factors would need to be optimized. The choice of the metal in the organometallic reagent (e.g., Li, Mg, Zn) can significantly influence reactivity and selectivity. elsevierpure.com The solvent is another critical parameter, as it can affect the aggregation state of the organometallic reagent and the conformation of the catalyst-substrate complex.

Mechanistic studies often involve kinetic analysis, isotopic labeling experiments, and computational modeling to elucidate the structure of the transition state. For nucleophilic additions to imines, the mechanism generally involves the coordination of the chiral ligand to the metal center of the nucleophile or the activation of the imine by a chiral Lewis acid. mdma.ch The geometry of the resulting complex dictates the facial selectivity of the addition. Understanding these interactions allows for the fine-tuning of the ligand structure and reaction conditions to maximize the desired stereochemical outcome.

For instance, in the diastereoselective addition to a chiral imine, the reaction temperature can have a profound effect on the diastereomeric ratio of the product. Lower temperatures generally favor the thermodynamically more stable transition state, leading to higher diastereoselectivity.

Novel Catalytic Approaches in the Synthesis of this compound

Recent advancements in catalysis offer new avenues for the synthesis of chiral amines and phenols. One particularly relevant and innovative approach is the copper-catalyzed enantioselective aza-Friedel-Crafts reaction of phenols with N-sulfonyl aldimines. nih.gov This method allows for the direct formation of chiral benzylic amines.

In the context of synthesizing this compound, this would involve the reaction of 4,6-dimethylphenol with a chiral N-sulfonyl imine derived from butyraldehyde. A chiral copper-bis(oxazoline) complex could serve as the catalyst. The reaction would proceed via an ortho-selective nucleophilic attack of the phenol onto the imine, guided by the chiral catalyst.

Scheme 2: Proposed Copper-Catalyzed Aza-Friedel-Crafts Reaction

4,6-dimethylphenol + Butyl-CH=NSO₂R --(Chiral Cu-BOX Catalyst)--> Chiral 2-(1-(N-sulfonylamino)butyl)-4,6-dimethylphenol

Subsequent deprotection of the sulfonyl group would yield the target compound. The success of this approach would depend on achieving high ortho-selectivity over para-substitution and high enantioselectivity.

Another emerging area is the use of organocatalysis. Chiral phosphoric acids and their derivatives have been shown to be effective catalysts for a variety of asymmetric transformations, including the addition of nucleophiles to imines. beilstein-journals.org An aminophenol-catalyzed reaction between N-phosphinoylimines and allylboronic esters has been reported, showcasing the potential of bifunctional catalysts that can activate both the nucleophile and the electrophile through hydrogen bonding. beilstein-journals.org Adapting such a system for the addition of a butylboronate reagent to an imine derived from 2-hydroxy-3,5-dimethylbenzaldehyde could represent a novel, metal-free approach.

The development of efficient and selective methods for the synthesis of complex chiral molecules like this compound is an ongoing endeavor. The strategies outlined here, based on established principles of asymmetric synthesis and emerging catalytic technologies, provide a roadmap for future research in this area.

Mechanistic Investigations of Reactivity and Transformation Pathways of 2 1 Aminobutyl 4,6 Dimethylphenol

Reaction Mechanisms Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in 2-(1-aminobutyl)-4,6-dimethylphenol. Its reactivity is twofold: it strongly activates the benzene (B151609) ring towards electrophilic attack and the hydroxyl group itself can undergo reactions such as alkylation and acylation.

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring

The hydroxyl group is a potent activating group in electrophilic aromatic substitution (EAS) reactions, directing incoming electrophiles to the ortho and para positions. acs.orgmasterorganicchemistry.comlibretexts.org In the case of this compound, the existing substituents on the aromatic ring—a hydroxyl group at C1, a methyl group at C4, a methyl group at C6, and the 1-aminobutyl group at C2—collectively influence the regioselectivity of further substitutions.

The hydroxyl group at C1 is a strong ortho, para-director. The methyl groups at C4 and C6 are also ortho, para-directing and activating, albeit weaker than the hydroxyl group. acs.orgfiveable.me The 1-aminobutyl group at C2 provides some steric hindrance. The positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. Since positions C2, C4, and C6 are already substituted, electrophilic attack will be directed to the remaining available positions on the ring, which are C3 and C5.

The directing effects of the existing substituents can be summarized as follows:

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | C1 | Strongly Activating | Ortho, Para |

| -CH3 | C4 | Activating | Ortho, Para |

| -CH3 | C6 | Activating | Ortho, Para |

| -CH(NH2)(CH2)2CH3 | C2 | Activating/Steric Hindrance | Ortho, Para |

This table is generated based on established principles of electrophilic aromatic substitution. acs.orgmasterorganicchemistry.comfiveable.me

Considering the combined directing effects, the most likely positions for electrophilic attack are C3 and C5. The hydroxyl group strongly directs to the adjacent C6 (already substituted) and the para C4 (already substituted), and to a lesser extent to the other ortho position C2 (already substituted). The methyl group at C4 directs to C3 and C5 (ortho positions). The methyl group at C6 directs to C5 (ortho position). Therefore, position C5 is activated by both the C4-methyl and C6-methyl groups, making it a likely site for substitution. Position C3 is activated by the C4-methyl group. The steric bulk of the 1-aminobutyl group at C2 might slightly disfavor substitution at the adjacent C3 position. Thus, electrophilic attack is most probable at the C5 position. For instance, in bromination reactions of 2,4-dimethylphenol (B51704), the bromine first enters the 6-position (para to the 4-methyl and ortho to the hydroxyl), and further bromination can lead to substitution at other available ring positions. mdpi.com

Reactions at the Hydroxyl Group (e.g., O-alkylation, O-acylation)

The phenolic hydroxyl group can act as a nucleophile and undergo O-alkylation and O-acylation.

O-alkylation involves the reaction of the phenoxide ion, formed by deprotonation of the phenol with a base, with an alkyl halide. frontiersin.org The presence of bulky substituents ortho to the hydroxyl group, as is the case with the 1-aminobutyl group at C2 and the methyl group at C6 in the title compound, can sterically hinder O-alkylation. wiley-vch.de However, the use of appropriate solvents and reaction conditions can favor O-alkylation over C-alkylation. frontiersin.org For sterically hindered phenols, dipolar aprotic solvents can facilitate O-alkylation. wiley-vch.de

O-acylation is the esterification of the phenolic hydroxyl group, typically with an acyl chloride or anhydride. This reaction can be catalyzed by either acid or base. uchicago.edu Base catalysis proceeds through the more nucleophilic phenoxide ion. The steric hindrance around the hydroxyl group in this compound would likely necessitate more forcing conditions for O-acylation to occur efficiently.

Reactivity Profile of the Aminobutyl Side Chain

The aminobutyl side chain introduces another reactive center to the molecule, primarily due to the nucleophilic nature of the primary amine.

Nucleophilic Reactivity of the Amine Functionality

The primary amine in the 1-aminobutyl group possesses a lone pair of electrons on the nitrogen atom, making it a good nucleophile. fiveable.mechemguide.co.uk It can readily react with electrophiles such as alkyl halides and acyl chlorides. The nucleophilicity of amines is influenced by steric hindrance; primary amines are generally more nucleophilic than secondary amines, which are in turn more nucleophilic than tertiary amines due to reduced steric crowding. fiveable.me However, the amine in this compound is on a secondary carbon, which introduces some steric bulk around the nitrogen, potentially modulating its reactivity compared to a primary amine on a primary carbon. researchgate.net

The nucleophilicity of amines generally correlates with their basicity, with more basic amines being more nucleophilic. masterorganicchemistry.com Alkylamines are generally more basic than ammonia (B1221849).

| Amine Type | General Nucleophilicity Trend | Factors |

| Primary (R-NH2) | High | Less steric hindrance |

| Secondary (R2-NH) | Higher than primary (in some cases) | Increased electron density on N |

| Tertiary (R3-N) | Low | Significant steric hindrance |

This table is based on general principles of amine nucleophilicity. masterorganicchemistry.comfiveable.me

Rearrangement and Elimination Pathways of the Alkyl Chain

The aminobutyl side chain can potentially undergo rearrangement and elimination reactions, particularly under certain reaction conditions.

Elimination reactions (E1 or E2) could occur, leading to the formation of an alkene and the expulsion of the amino group as a leaving group. libretexts.orgyoutube.com For the amino group to act as a leaving group, it would typically need to be protonated first to form a better leaving group (-NH3+). The E1 mechanism proceeds through a carbocation intermediate, while the E2 mechanism is a concerted process. libretexts.org The formation of a secondary carbocation at the C1 position of the butyl chain is possible, which could then lead to an E1 elimination.

Rearrangement reactions , such as 1,2-hydride or 1,2-alkyl shifts, can occur in carbocation intermediates. wiley-vch.dewikipedia.org If a carbocation is formed on the aminobutyl side chain (for instance, through protonation of the amine and loss of ammonia), it could potentially rearrange to a more stable carbocation before subsequent reaction. However, specific rearrangement pathways for this particular substituted phenol are not well-documented in the literature. Reactions like the Hofmann or Curtius rearrangement involve the conversion of amides or acyl azides to amines and are not directly applicable here, but they illustrate the types of rearrangements involving nitrogen-containing functional groups. masterorganicchemistry.com

Interplay and Synergistic Effects between Phenolic and Amine Functional Groups

An intramolecular hydrogen bond can form between the phenolic proton and the lone pair of the amino group. This interaction can affect the acidity of the phenol and the basicity and nucleophilicity of the amine. frontiersin.orgresearchgate.net The formation of a hydrogen bond would decrease the acidity of the phenolic proton and reduce the availability of the amine's lone pair for external reactions, thus lowering its nucleophilicity.

The electronic effects of the two groups can also be synergistic. The electron-donating nature of the hydroxyl group increases the electron density of the aromatic ring, which can be transmitted through the ring to influence the aminobutyl side chain, although this effect would be modest. Conversely, the electronic nature of the aminobutyl group can influence the properties of the phenol.

| Interaction Type | Potential Effect on Reactivity |

| Intramolecular Hydrogen Bonding | Decreased phenolic acidity, decreased amine nucleophilicity. |

| Electronic Effects | Mutual influence on the electronic properties of the phenol and amine. |

| Synergistic Antioxidant Activity | Enhanced radical scavenging capacity. |

This table outlines potential interactions based on general chemical principles. frontiersin.orgresearchgate.netnih.gov

Kinetic and Thermodynamic Analysis of Primary Reaction Pathways:The absence of experimental or computational studies means that no data on the kinetic parameters (such as rate constants and activation energies) or thermodynamic parameters (such as enthalpy and entropy changes) for any of its potential reaction pathways have been documented.

While information exists for structurally related compounds, such as various alkylated and aminated phenols, these findings cannot be accurately extrapolated to This compound due to the unique electronic and steric effects the specific 1-aminobutyl substituent would impart.

Given the strict requirement for scientifically accurate and detailed research findings, and the current lack of published data for This compound , it is not possible to generate the requested article. Further experimental and computational research is necessary to elucidate the chemical behavior of this compound.

Advanced Spectroscopic and Analytical Characterization of 2 1 Aminobutyl 4,6 Dimethylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the molecular framework, including the chemical environment of individual atoms and their connectivity. For 2-(1-Aminobutyl)-4,6-dimethylphenol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are invaluable for a complete structural assignment.

Detailed ¹H and ¹³C Chemical Shift Analysis and Coupling Patterns

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely show two singlets for the protons at the C3 and C5 positions of the phenol (B47542) ring, a consequence of the symmetrical substitution pattern. The chemical shifts for these protons are expected in the range of δ 6.5-7.5 ppm. The phenolic hydroxyl (-OH) proton would present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, typically appearing between δ 4.0 and 7.0 ppm.

The 1-aminobutyl side chain would give rise to a more complex set of signals. The methine proton (-CH) directly attached to the phenol ring and the nitrogen atom would be a multiplet, likely a quartet, due to coupling with the adjacent methylene (B1212753) protons, and its chemical shift would be in the δ 3.5-4.5 ppm range. The amino (-NH₂) protons would appear as a broad singlet, typically between δ 1.0 and 3.0 ppm, which can undergo D₂O exchange. The two methylene groups (-CH₂) of the butyl chain would exhibit distinct multiplets in the δ 1.2-1.8 ppm region. The terminal methyl (-CH₃) group of the butyl chain would be an upfield triplet, around δ 0.8-1.0 ppm. The two methyl groups on the phenol ring are expected to be sharp singlets in the δ 2.0-2.5 ppm range. hmdb.cachemicalbook.comhmdb.ca

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with each unique carbon atom giving a distinct signal. The aromatic carbons of the 2,6-dimethylphenol (B121312) moiety would appear in the downfield region of the spectrum. The carbon bearing the hydroxyl group (C1) is expected around δ 150-160 ppm, while the carbons bearing the methyl groups (C2 and C6) would be in the δ 125-135 ppm range. The unsubstituted aromatic carbons (C3, C4, and C5) would resonate between δ 115 and 130 ppm. foodb.ca

For the 1-aminobutyl side chain, the methine carbon attached to the ring and nitrogen would be found in the δ 50-60 ppm region. The two methylene carbons are predicted to appear in the δ 20-40 ppm range, and the terminal methyl carbon would be the most upfield signal, around δ 10-15 ppm. The two methyl carbons on the phenol ring would have chemical shifts in the range of δ 15-25 ppm. foodb.canih.gov

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenolic -OH | 4.0 - 7.0 (broad s) | - |

| Aromatic C3-H, C5-H | 6.5 - 7.5 (s) | 115 - 130 |

| Ring -CH₃ | 2.0 - 2.5 (s) | 15 - 25 |

| -CH(NH₂)- | 3.5 - 4.5 (m) | 50 - 60 |

| -NH₂ | 1.0 - 3.0 (broad s) | - |

| -CH₂-CH₂-CH₃ | 1.2 - 1.8 (m) | 20 - 40 |

| -CH₂-CH₃ | 1.2 - 1.8 (m) | 20 - 40 |

| -CH₃ (butyl) | 0.8 - 1.0 (t) | 10 - 15 |

| Aromatic C1-OH | - | 150 - 160 |

| Aromatic C2, C6 | - | 125 - 135 |

| Aromatic C4 | - | 115 - 130 |

s = singlet, t = triplet, m = multiplet

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For the 1-aminobutyl chain, correlations would be observed between the methine proton and the adjacent methylene protons, and sequentially along the chain to the terminal methyl group. This would confirm the integrity of the butyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule. For instance, the aromatic proton signals would correlate to their corresponding aromatic carbon signals, and the protons of the butyl chain would correlate to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for establishing the connectivity between different functional groups. Key HMBC correlations would be expected between the methine proton of the butyl chain and the aromatic carbons C1, C2, and C6, confirming the attachment of the butyl group to the phenol ring. Correlations between the aromatic methyl protons and the aromatic carbons would further solidify the assignments of the phenol ring.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show a combination of characteristic absorption bands from the phenolic, amine, and alkyl components. chemicalbook.comnist.govnist.gov

The broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, as well as the N-H stretching of the primary amine. rockymountainlabs.com The C-H stretching vibrations of the aromatic ring and the alkyl groups would appear in the 2850-3100 cm⁻¹ range. Aromatic C=C stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ region. The in-plane bending of the O-H group and the scissoring vibration of the N-H₂ group would likely be observed in the 1300-1500 cm⁻¹ range. The C-O stretching of the phenol is anticipated to give a strong band around 1200-1260 cm⁻¹. The C-N stretching of the amine is expected in the 1000-1250 cm⁻¹ region. Out-of-plane bending of the aromatic C-H bonds would result in strong absorptions in the 750-900 cm⁻¹ region. researchgate.net

Predicted FT-IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H and N-H Stretching | 3200 - 3600 (broad) |

| Aromatic and Aliphatic C-H Stretching | 2850 - 3100 |

| Aromatic C=C Stretching | 1450 - 1600 |

| O-H Bending and N-H₂ Scissoring | 1300 - 1500 |

| Phenolic C-O Stretching | 1200 - 1260 |

| Aliphatic C-N Stretching | 1000 - 1250 |

| Aromatic C-H Out-of-Plane Bending | 750 - 900 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. The molecular formula of this compound is C₁₂H₁₉NO. The calculated exact mass would be determined with high accuracy, which serves as a definitive confirmation of the compound's identity. nist.govnist.govnist.gov

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This technique provides detailed structural information. For this compound, the molecular ion [M]⁺• would be expected. A common fragmentation pathway would be the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, resulting in the loss of a propyl radical to form a stable iminium ion. Another likely fragmentation would involve the cleavage of the bond between the butyl chain and the phenol ring, leading to the formation of a 2,6-dimethylphenol radical cation. nih.govchemicalbook.com

Predicted Mass Spectrometry Fragmentation

| Fragment | Proposed Structure |

| [M]⁺• | C₁₂H₁₉NO⁺• |

| [M - CH₃CH₂CH₂]⁺ | C₉H₁₂NO⁺ |

| [C₈H₁₀O]⁺• | 2,6-dimethylphenol radical cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Insights

No experimental UV-Vis spectroscopic data for this compound, including details on absorption maxima (λmax), molar absorptivity (ε), and solvent effects, is available in the scientific literature. Such data would typically provide insights into the electronic transitions (e.g., π→π* and n→π*) within the molecule, revealing information about the phenolic chromophore and the influence of the aminobutyl and methyl substituents on its electronic structure and conjugation.

X-ray Crystallography for Solid-State Molecular Structure Determination

A crystallographic information file (CIF) or any published study detailing the single-crystal X-ray diffraction analysis of this compound could not be found. X-ray crystallography would definitively determine its solid-state molecular structure, providing precise bond lengths, bond angles, and details about intermolecular interactions such as hydrogen bonding.

Advanced Chromatographic Techniques for Purity Assessment and Separation

Specific methods for the chromatographic analysis of this compound have not been documented. The development of such techniques would be essential for assessing its purity and for separating it from potential impurities or byproducts.

There are no published Gas Chromatography (GC) methods for the analysis of this compound. A typical GC method would specify parameters such as the type of column (e.g., capillary column polarity and dimensions), temperature programming, and the use of selective detectors like a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) to achieve separation and quantification.

No established High-Performance Liquid Chromatography (HPLC) methods for this compound are available. The development of an HPLC method would involve selecting an appropriate column with a specific stationary phase (e.g., C18, phenyl-hexyl) and optimizing the mobile phase composition (solvents and additives) to ensure effective separation and purity assessment.

The "1-aminobutyl" substituent in this compound contains a chiral center, meaning the compound can exist as a pair of enantiomers. However, no methods employing chiral chromatography (either by GC or HPLC with a chiral stationary phase) for the separation and analysis of these enantiomers have been reported. Such an analysis would be crucial for determining the enantiomeric purity or enantiomeric excess (ee) of a sample.

Derivatization and Functionalization Approaches for 2 1 Aminobutyl 4,6 Dimethylphenol

Chemical Modification of the Phenolic Hydroxyl Group

The hydroxyl group attached to the aromatic ring is a primary site for chemical modification, offering routes to alter properties such as solubility, lipophilicity, and electronic character.

Etherification and esterification are fundamental reactions for modifying the phenolic hydroxyl group. These transformations can significantly impact the compound's properties by replacing the acidic proton of the hydroxyl group with an alkyl or acyl group, respectively.

Etherification: The formation of an ether involves the reaction of the phenoxide, generated by treating the phenol (B47542) with a base, with an alkylating agent. This modification can increase the lipophilicity and metabolic stability of the molecule.

Esterification: Phenolic esters can be readily synthesized by reacting the phenol with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base. Esterification can be used to introduce a wide variety of functional groups and can also serve as a protecting group strategy.

Below is a table illustrating potential etherification and esterification reactions for 2-(1-Aminobutyl)-4,6-dimethylphenol.

| Reaction Type | Reagent | Resulting Functional Group | Potential Property Change |

| Etherification | Methyl iodide (CH₃I) | Methoxy | Increased lipophilicity |

| Etherification | Benzyl bromide (BnBr) | Benzyloxy | Increased steric bulk, altered electronic properties |

| Esterification | Acetyl chloride (CH₃COCl) | Acetoxy | Increased polarity, potential for pro-drug applications |

| Esterification | Benzoyl chloride (PhCOCl) | Benzoyloxy | Increased UV absorption, enhanced crystallizability |

The phenolic hydroxyl group, in conjunction with the nearby aminobutyl side chain, presents an opportunity for the creation of derivatives with metal-chelating properties. The introduction of additional donor atoms in proximity to the existing phenol and amine functionalities can lead to the formation of polydentate ligands capable of binding various metal ions.

One common approach is the Mannich reaction, which could introduce an aminomethyl group ortho to the hydroxyl. Another strategy involves the modification of the phenolic oxygen itself to incorporate a chelating arm, for example, by reaction with ethyl bromoacetate (B1195939) to form an ester that can be hydrolyzed to a carboxymethyl ether.

| Chelating Moiety Synthesis | Reagents | Resulting Structure Feature | Targeted Metal Ions |

| Carboxymethylation | 1. Sodium hydride (NaH) 2. Ethyl bromoacetate 3. Hydrolysis | O-CH₂COOH group | Lanthanides, Transition Metals |

| Phosphonomethylation | 1. Paraformaldehyde 2. Phosphorous acid | O-CH₂P(O)(OH)₂ group | Actinides, Alkaline Earth Metals |

Transformations of the Aminobutyl Side Chain

The primary amine of the aminobutyl side chain is a versatile functional group that can undergo a multitude of chemical transformations, allowing for the introduction of diverse functionalities.

Standard amine derivatization reactions can be applied to the aminobutyl side chain to modify its basicity, polarity, and steric profile.

Acylation: Reaction with acid chlorides or anhydrides yields amides. This is a robust reaction that can introduce a wide array of substituents.

Carbamoylation: Reaction with isocyanates or carbamoyl (B1232498) chlorides produces ureas, which can introduce hydrogen bonding donors and acceptors.

Alkylation: The primary amine can be alkylated using alkyl halides, although control of the degree of alkylation (to secondary or tertiary amines) can be challenging. Reductive amination offers a more controlled method for introducing alkyl groups.

| Derivatization | Reagent Example | Derivative Class | Key Feature of Derivative |

| Acylation | Acetyl chloride | Amide | Neutral, polar |

| Carbamoylation | Phenyl isocyanate | Urea | Hydrogen bonding capabilities |

| Alkylation | Methyl iodide | Secondary/Tertiary Amine | Increased basicity and nucleophilicity |

| Reductive Amination | Acetone, NaBH₃CN | Isopropylamine | Controlled N-alkylation |

While modifications to the saturated alkyl backbone are generally more challenging than transformations of the terminal amine, specific strategies could be envisioned, particularly at the carbon alpha to the amine. For instance, if a suitable protecting group strategy is employed for the amine and phenol, it might be possible to introduce functionality via radical halogenation, although selectivity could be an issue. A more plausible approach would be to synthesize analogs with pre-installed functionality on the butyl chain.

Synthesis of Advanced Derivatives for Targeted Chemical Research Applications

The functional handles installed through the derivatization of the phenolic hydroxyl and aminobutyl side chain can be leveraged to synthesize more complex molecules for specific research purposes. For example, derivatives bearing terminal alkyne or azide (B81097) groups can be prepared for use in "click" chemistry, enabling their conjugation to biomolecules or surfaces. The introduction of fluorophores would allow for the creation of fluorescent probes. Furthermore, the synthesis of dimeric structures, linked through either the phenolic or amino functionalities, could lead to molecules with novel binding properties or enhanced activity in various chemical assays.

Conjugation with Polymeric Scaffolds or Luminescent Tags

The chemical structure of this compound offers distinct reactive sites—the phenolic hydroxyl group and the secondary amine—that are amenable to conjugation with a variety of molecules, including polymeric scaffolds and luminescent tags. These modifications can be leveraged to modulate the compound's physical properties, enhance its utility in specific applications, or facilitate its detection and tracking in biological or material systems.

The primary amine of the aminobutyl substituent serves as a versatile nucleophile for a range of coupling reactions. Standard methodologies for amine derivatization can be readily applied. For instance, the formation of stable amide bonds via reaction with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or acyl chlorides is a common and efficient strategy. This approach allows for the straightforward attachment of the molecule to polymers functionalized with carboxylic acid groups or to luminescent tags that have been derivatized with an NHS ester.

Another well-established method for amine modification is reductive amination. This reaction involves the condensation of the amine with an aldehyde or ketone to form a Schiff base, which is then reduced in situ to a more stable amine linkage. This strategy is particularly useful for conjugating the compound to scaffolds or tags bearing carbonyl functionalities.

The phenolic hydroxyl group also presents opportunities for conjugation. It can undergo etherification reactions, though this typically requires harsher conditions than amine derivatization and may necessitate prior deprotonation with a suitable base. Alternatively, the phenol can be targeted in reactions such as the Mannich reaction, which involves the aminoalkylation of an acidic proton, though the presence of the aminobutyl group might lead to competing reactions.

The selection of the conjugation strategy will ultimately depend on the specific polymer or luminescent tag being used and the desired properties of the final conjugate. Careful consideration of reaction conditions is necessary to ensure selective modification of either the amine or the phenolic hydroxyl group, should differential functionalization be required.

A comparative analysis of derivatization reagents for primary amines and hydroxyl groups highlights several options that could be adapted for this compound. Reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy), 2,4-diphenyl-pyrylium tetrafluoroborate (DPP-TFB), and 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) are known to react with primary amines or phenolic groups, offering potential pathways for attaching luminescent or other moieties. mdpi.com

Table 1: Potential Conjugation Reactions for this compound

| Functional Group | Reaction Type | Reagent/Partner | Resulting Linkage |

| Primary Amine | Acylation | NHS-ester activated polymer/tag | Amide |

| Primary Amine | Reductive Amination | Aldehyde/ketone functionalized polymer/tag | Secondary Amine |

| Phenolic Hydroxyl | Etherification | Alkyl halide on polymer/tag | Ether |

| Primary Amine | Pyrylium-based Derivatization | TMPy, DPP-TFB, FMP-10 | Pyridinium salt |

Late-Stage Functionalization Strategies for Library Generation

Late-stage functionalization (LSF) is a powerful approach in medicinal chemistry and materials science for rapidly generating a diverse library of analogs from a common core structure. For this compound, LSF strategies can be employed to explore the structure-activity relationship or to fine-tune the material properties of its derivatives. The key functional groups—the phenol, the secondary amine, and the aromatic ring—all present handles for such modifications.

The secondary amine is a prime target for LSF. A variety of alkylation and acylation reactions can be performed to introduce a wide range of substituents. For example, a library of amides can be synthesized by reacting the parent compound with a diverse set of carboxylic acids, acyl chlorides, or sulfonyl chlorides. These reactions are typically high-yielding and can be performed in parallel format to expedite the generation of numerous derivatives. Furthermore, reductive amination with a collection of different aldehydes or ketones can introduce varied alkyl groups at the amine position.

The phenolic hydroxyl group also offers a site for LSF. O-alkylation with a library of alkyl halides or O-acylation with various acylating agents can yield a series of ethers and esters, respectively. These modifications can significantly alter the compound's lipophilicity and hydrogen bonding capacity.

The dimethyl-substituted aromatic ring, while generally less reactive than the phenol and amine, can also be a site for LSF, primarily through electrophilic aromatic substitution reactions. However, the directing effects of the existing substituents (the activating hydroxyl and alkyl groups) would need to be carefully considered to predict the regioselectivity of these reactions. Halogenation (e.g., bromination or chlorination) of the aromatic ring could introduce new reactive handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), further expanding the diversity of the generated library.

The synthesis of derivatives of structurally related compounds, such as 4,6-dimethylpyrimidine-2-thiosubstituted derivatives, demonstrates the feasibility of generating libraries of compounds with potential biological activity. researchgate.net Although the core structure is different, the principles of introducing diversity through substitution at reactive sites are transferable.

Table 2: Potential Late-Stage Functionalization Reactions for Library Generation

| Target Site | Reaction Type | Reagent Class | Potential Diversity Elements |

| Secondary Amine | Acylation | Carboxylic acids, Acyl chlorides, Sulfonyl chlorides | Varied R-groups in acyl/sulfonyl chain |

| Secondary Amine | Reductive Amination | Aldehydes, Ketones | Varied alkyl and aryl groups |

| Phenolic Hydroxyl | O-Alkylation | Alkyl halides | Diverse alkyl substituents |

| Phenolic Hydroxyl | O-Acylation | Acyl chlorides, Anhydrides | Diverse acyl groups |

| Aromatic Ring | Halogenation | NBS, NCS | Introduction of Br, Cl |

| Halogenated Ring | Cross-Coupling | Boronic acids, Amines, Alcohols | Introduction of aryl, amino, alkoxy groups |

Environmental and Degradation Studies of 2 1 Aminobutyl 4,6 Dimethylphenol

Bioremediation Potential and Microbial Degradation Pathways

No information was found on the bioremediation or microbial degradation of 2-(1-Aminobutyl)-4,6-dimethylphenol.

Identification of Microbial Metabolites and Degradation Intermediates

There are no available studies that identify microbial metabolites or intermediates resulting from the degradation of this compound.

Characterization of Enzymes Involved in Degradation (e.g., monooxygenases)

No research has been published on the characterization of enzymes, such as monooxygenases, involved in the breakdown of this compound.

Photodegradation Mechanisms under Simulated Environmental Conditions

Data regarding the photodegradation mechanisms of this compound under any simulated environmental conditions are not available in the scientific literature.

Chemical Stability and Degradation under Diverse Environmental Parameters

There is no available information on the chemical stability or degradation of this compound under different environmental parameters (e.g., pH, temperature, soil, water).

Development of Trace Analytical Methods for Environmental Monitoring

No published methods for the trace analysis and environmental monitoring of this compound were found.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions for 2-(1-Aminobutyl)-4,6-dimethylphenol

Direct research findings on this compound are scarce. However, the broader class of aminophenol derivatives has been the subject of significant scientific inquiry. Research on structurally similar compounds, such as other ortho-aminophenols and their N-alkylated derivatives, suggests that this compound likely possesses interesting properties as a ligand for metal complexes. Aminophenol-based ligands are known to form stable complexes with a variety of transition metals, and these complexes often exhibit significant catalytic activity. For instance, iron and manganese complexes of aminophenol ligands have been explored for their catalytic activity.

Furthermore, the structural motifs present in this compound, namely the phenol (B47542) group and the secondary amine, are common in compounds developed for applications in materials science and medicinal chemistry. For example, various 4-aminophenol (B1666318) derivatives have been synthesized and studied for their potential biological activities.

Identification of Remaining Knowledge Gaps and Unexplored Research Areas

The primary and most significant knowledge gap is the lack of dedicated scientific studies on this compound itself. This encompasses a fundamental absence of data regarding its synthesis, physical and chemical properties, and potential applications.

Specific unexplored research areas include:

Synthesis and Characterization: There are no established and optimized synthetic routes specifically for this compound. Its detailed spectroscopic and crystallographic characterization is also absent from the scientific literature.

Coordination Chemistry: The ability of this compound to act as a ligand and the properties of its corresponding metal complexes have not been investigated.

Catalytic Activity: While related aminophenol complexes show catalytic promise, the catalytic potential of metal complexes derived from this compound in various organic transformations remains entirely unexplored.

Biological Activity: The biological properties of this specific compound have not been evaluated.

Proposed Future Research Avenues

Given the significant knowledge gaps, future research on this compound should be systematic and foundational. The following are proposed avenues for future investigation:

A crucial first step is the development of efficient and scalable synthetic methods for this compound. This could involve the reductive amination of 2-butyryl-4,6-dimethylphenol or the N-alkylation of 2-amino-4,6-dimethylphenol. A key challenge and a significant area for research will be the development of stereoselective syntheses to obtain enantiomerically pure forms of the compound, as the stereochemistry at the chiral center of the 1-aminobutyl group is likely to be crucial for its coordination and catalytic behavior.

Following the successful synthesis of the ligand, a major research thrust should be the synthesis and characterization of its metal complexes. A range of transition metals (e.g., iron, copper, manganese, palladium, rhodium) could be coordinated with this compound. These novel complexes should then be screened for catalytic activity in a variety of important organic reactions. Based on the reactivity of similar aminophenol-based catalysts, potential applications could include oxidation reactions, C-C and C-N bond-forming reactions, and asymmetric catalysis, should enantiopure ligands be available.

To understand the mechanisms of any discovered catalytic reactions, in-depth spectroscopic studies will be essential. Techniques such as in-situ IR, NMR, and UV-Vis spectroscopy could be employed to identify and characterize transient reaction intermediates. This would provide valuable insights into the catalytic cycle and the role of the metal-ligand cooperation in catalysis.

Based on the current available research, there is insufficient information to provide a detailed analysis of the controlled degradation and sustainable chemical processes specifically for the compound This compound .

Scientific investigations have been conducted on structurally related compounds, such as 2,6-dimethylphenol (B121312) (2,6-DMP) and 2,4-dimethylphenol (B51704) (2,4-DMP), focusing on their microbial degradation and environmental fate. For instance, research on Mycobacterium neoaurum B5-4 has identified it as a bacterium capable of degrading 2,6-DMP by using it as a sole carbon source for growth. nih.gov The metabolic pathway involves the initial conversion of 2,6-DMP to 2,6-dimethyl-hydroquinone. nih.gov This bacterium demonstrates potential for the bioremediation of environments contaminated with 2,6-DMP. nih.gov

However, specific studies detailing the controlled degradation pathways, whether microbial or chemical, for this compound are not present in the provided search results. Similarly, information regarding the development of sustainable chemical processes involving this particular compound is not available. The existing literature primarily focuses on the synthesis and properties of various alkylated and aminated phenols, but not on their degradation in a controlled or sustainable manner.

Further research is required to explore the biodegradability of this compound, identify potential microbial strains or enzymatic systems for its degradation, and develop green chemistry approaches for its synthesis and transformation. Such studies would be crucial for assessing its environmental impact and for creating sustainable applications.

Q & A

Q. What synthetic strategies are recommended for 2-(1-Aminobutyl)-4,6-dimethylphenol?

While direct synthetic routes for this compound are not explicitly documented, analogous phenolic compounds (e.g., tert-butyl derivatives) are synthesized via Friedel-Crafts alkylation or reductive amination . For aminoalkyl introduction, researchers may employ:

- Nucleophilic substitution : Reacting 4,6-dimethylphenol with a protected 1-aminobutyl halide, followed by deprotection.

- Schiff base formation : Condensing aldehyde intermediates with amines, followed by reduction. Steric hindrance from the dimethyl groups necessitates optimized reaction temperatures (40–80°C) and polar aprotic solvents (e.g., DMF) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR : 1H/13C NMR to confirm methyl (-CH3) and aminobutyl (-CH2NH2) substitution patterns. Comparable tert-butyl analogs show aromatic proton shifts at δ 6.7–7.2 ppm .

- FT-IR : Phenolic O-H (~3200 cm⁻¹) and amine N-H (~3300 cm⁻¹) stretches.

- HRMS : Expected [M+H]+ = m/z 222.17 (C13H21NO). Purity can be assessed via HPLC (C18 column, λ = 280 nm), adapted from methods for phenolic antioxidants .

Q. What safety protocols are essential for handling this compound?

Based on safety data for structurally similar aminophenols :

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : Inert atmosphere (N2) at 4°C to prevent oxidation. Acute toxicity benchmarks from tert-butyl analogs (e.g., LD50 = 320 mg/kg in rats ) highlight the need for stringent exposure controls.

Advanced Research Questions

Q. How can contradictory stability data under varying pH conditions be resolved?

Discrepancies may arise from solvent systems or temperature fluctuations. A systematic approach includes:

- Controlled replication : Use standardized buffers (pH 2–12) and monitor degradation via HPLC/GC-MS .

- Kinetic studies : Plot degradation rates (kobs) to identify pH-dependent pathways.

- Comparative analysis : Contrast with tert-butyl analogs (e.g., 2-(tert-Butyl)-4,6-dimethylphenol shows stability up to pH 9 ).

Q. What catalytic strategies enhance enantioselectivity in asymmetric synthesis?

Enantioselective routes require:

- Chiral catalysts : BINOL-derived phosphoric acids for asymmetric induction.

- Solvent optimization : Toluene or THF to balance reactivity and selectivity .

- Protecting groups : Boc-protected amines to prevent side reactions. Computational modeling (DFT) of transition states can further refine stereochemical outcomes .

Q. How can antioxidant activity be validated against commercial standards?

Use comparative assays:

- DPPH scavenging : Measure IC50 values (e.g., tert-butyl analogs show IC50 = 18.5 µM ).

- ORAC assay : Quantify peroxyl radical neutralization (λex = 485 nm, λem = 520 nm).

- Accelerated oxidation : Rancimat method in lipid matrices (induction period >20 hrs indicates efficacy). Statistical validation (ANOVA, p < 0.05) of triplicate trials is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.